
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a thiophen-3-ylmethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and thiophen-3-ylmethanol.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with N-methylamine and thiophen-3-ylmethanol under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-methyl-N-(thiophen-3-ylmethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophen-3-ylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a thiophen-3-ylmethyl group.
2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide: Lacks the chloro group.
5-chloro-2-methoxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its potential for nucleophilic substitution reactions, while the hydroxy group allows for oxidation and hydrogen bonding interactions.
Propriétés
Formule moléculaire |
C13H12ClNO2S |
|---|---|
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-15(7-9-4-5-18-8-9)13(17)11-6-10(14)2-3-12(11)16/h2-6,8,16H,7H2,1H3 |
Clé InChI |
BJFLTKQHIQLQJH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


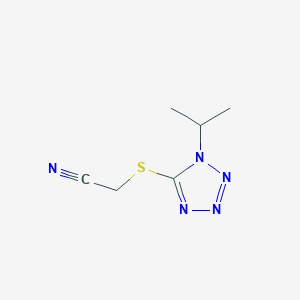
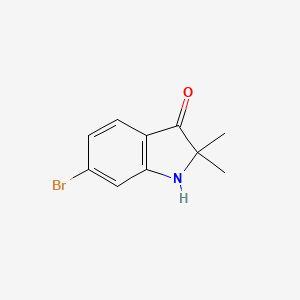
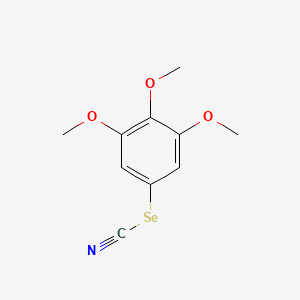

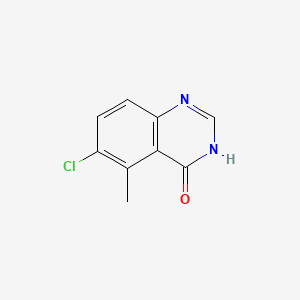
![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)

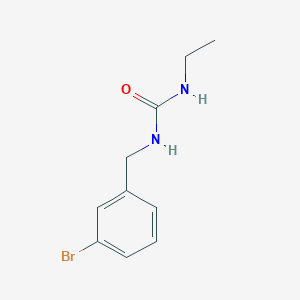



![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)
